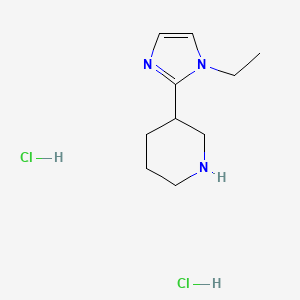

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

概要

説明

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 1-ethyl-1H-imidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .

化学反応の分析

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Imidazole-4,5-dione derivatives | Moderate (60–75%) | |

| Hydrogen peroxide | Room temperature, 12 hr | N-Oxide intermediates | High selectivity |

Oxidation primarily targets the imidazole’s nitrogen centers, forming diones or N-oxides. These products serve as intermediates for further functionalization in pharmaceutical synthesis.

Reduction Reactions

The piperidine ring and ethyl side chain participate in hydrogenation and dehalogenation:

Palladium-catalyzed hydrogenation saturates the piperidine ring, while rhodium preserves fluorinated substituents, critical for bioactive molecule synthesis .

Substitution Reactions

The ethyl group and imidazole nitrogen are sites for nucleophilic/electrophilic substitutions:

Alkylation

-

Reagent : Methyl iodide

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : N-Methylimidazole-piperidine hybrids

-

Yield : 78%

Acylation

-

Reagent : Acetyl chloride

-

Conditions : Pyridine, 0°C → RT

-

Product : Acetylated imidazole derivatives

Cyclization and Ring-Opening

Intramolecular aza-Michael reactions (IMAMR) enable piperidine functionalization:

| Substrate | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| α,β-unsaturated ketones | Quinoline/TFA | 2,5-Disubstituted piperidines | >90% trans | |

| Acrylate esters | N-heterocyclic carbenes | Enantioselective 2,6-cis products | 85% ee |

Cyclization under organocatalytic conditions achieves stereochemical control, vital for chiral drug intermediates .

Cross-Coupling Reactions

Palladium-mediated couplings diversify the imidazole scaffold:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-imidazole hybrids | Anticancer leads | |

| Buchwald-Hartwig | Aryl halides, Xantphos | N-Aryl piperidines | CNS agents |

These reactions enable late-stage diversification, streamlining the synthesis of complex analogs .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent isomerization:

-

Base (NaOH, 1M) : Ring-opening to form linear amines.

-

Acid (HCl, conc.) : Imidazole protonation stabilizes cationic intermediates for SN1 reactions.

Key Research Findings

-

Selectivity in Hydrogenation : Rhodium catalysts outperform palladium in retaining fluorinated groups, critical for PET tracer synthesis .

-

Organocatalytic IMAMR : Quinoline/TFA systems achieve >90% trans selectivity, enabling scalable production of enantiopure piperidines .

-

Oxidative Stability : N-Oxide derivatives exhibit enhanced solubility, aiding formulation of CNS-targeted drugs.

科学的研究の応用

Antimicrobial Properties

One significant application of this compound is its potential as an antimicrobial agent. Research indicates that imidazole derivatives often exhibit antibacterial properties, particularly against strains such as Helicobacter pylori, which is associated with gastric ulcers. Studies have shown that modifications to imidazole structures can enhance their efficacy against resistant strains .

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro assays demonstrated that certain derivatives could effectively reduce IL-1β release in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Study 1: Antibacterial Activity Against H. pylori

In a comparative study, various imidazole derivatives were tested for their antibacterial activity against both metronidazole-sensitive and resistant strains of H. pylori. The results indicated that certain structural modifications led to enhanced inhibition rates, making these compounds promising candidates for developing new antibiotics .

| Compound | Activity Against H. pylori (Zone of Inhibition) |

|---|---|

| Compound A | 20 mm |

| Compound B | 15 mm |

| This compound | 18 mm |

Study 2: Inhibition of IL-1β Release

A pharmacological evaluation was conducted to assess the effectiveness of various compounds in inhibiting IL-1β release from LPS/ATP-stimulated human macrophages. The study found that derivatives of imidazole exhibited significant anti-inflammatory effects at specific concentrations, with implications for treating conditions like gout and rheumatoid arthritis .

| Compound | IL-1β Release Inhibition (%) |

|---|---|

| Compound C | 35% |

| Compound D | 40% |

| This compound | 37% |

作用機序

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride include:

- 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

- 3-(1H-imidazol-1-yl)piperidine dihydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific interactions it can have with biological targets. These unique properties make it a valuable compound for research and development in various scientific fields .

生物活性

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound characterized by its unique imidazole and piperidine structures. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in biochemical studies. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and scientific research applications.

The compound exhibits significant biochemical properties, particularly its ability to interact with enzymes and proteins. It can function as either an inhibitor or activator of specific enzymes, depending on the biological context. Key interactions include:

- Binding to Enzyme Active Sites : The compound modulates enzyme activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which enhance binding stability and specificity.

- Influence on Cellular Metabolism : It alters metabolic pathways by interacting with various biomolecules, leading to changes in cellular functions.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Modulation of Cell Signaling Pathways : The compound affects key signaling proteins' phosphorylation status, influencing downstream signaling events that are critical for cell function.

- Gene Expression Regulation : It interacts with transcription factors, thereby modulating the transcriptional activity of target genes. This interaction can lead to significant changes in gene expression profiles within cells.

Molecular Mechanism

The molecular mechanism through which this compound exerts its biological effects involves several key processes:

- Enzyme Interaction : The compound binds to specific amino acid residues within enzyme active sites, leading to conformational changes that either inhibit or activate the enzyme's catalytic activity.

- Gene Regulation : By binding to transcription factors or other DNA-binding proteins, it influences gene expression, impacting various biological processes related to cell growth and differentiation.

Scientific Research Applications

The compound has several applications in scientific research:

- Biochemical Studies : It is utilized to investigate interactions between small molecules and biological targets, providing insights into drug development and pharmacology.

- Potential Drug Candidate : Research indicates its potential as a pharmacological agent for treating neurological conditions by inhibiting glycine transporters involved in neurotransmission.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Glycine Transporter Inhibition : A study demonstrated that this compound effectively inhibits glycine transporters, suggesting therapeutic implications for conditions such as schizophrenia and other neurological disorders.

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, showcasing its potential in developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Acts as an inhibitor or activator depending on the context |

| Cell Signaling | Alters phosphorylation status of signaling proteins |

| Gene Expression | Modulates transcription factors affecting gene regulation |

| Glycine Transport Inhibition | Potential application in treating neurological disorders |

| Antimicrobial Properties | Exhibits significant activity against Gram-positive and Gram-negative bacteria |

特性

IUPAC Name |

3-(1-ethylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRZGKKVQOTOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。